4-Bromopiperidine hydrobromide

Descripción

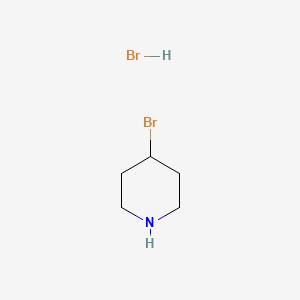

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-bromopiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTIZXGNLIKUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370441 | |

| Record name | 4-Bromopiperidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-70-9 | |

| Record name | Piperidine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54288-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopiperidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopiperidine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 4-Bromopiperidine Hydrobromide (CAS No. 54288-70-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopiperidine hydrobromide, identified by CAS number 54288-70-9, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its strategic importance lies in the versatile reactivity of the piperidine scaffold, a privileged structure found in a vast number of pharmaceuticals, combined with a reactive bromine handle at the 4-position.[3][4] This guide provides an in-depth analysis of its chemical properties, synthesis, and characterization. It further details its critical role as a synthetic intermediate, exploring the mechanistic principles behind its key reactions and showcasing its application in the synthesis of notable pharmaceutical agents. This document serves as a comprehensive technical resource, blending established chemical principles with practical, field-proven insights to empower researchers in drug discovery and development.

Core Chemical and Physical Identity

This compound is the hydrobromide salt of 4-bromopiperidine, presenting as a white to off-white crystalline solid.[5] The salt form enhances its stability and simplifies handling compared to the free base.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54288-70-9 | [2] |

| Molecular Formula | C₅H₁₁Br₂N | [2] |

| Molecular Weight | 244.96 g/mol | [2] |

| Appearance | White to beige crystalline powder | [6] |

| Melting Point | 199-202 °C (lit.) | [7] |

| Purity | Typically ≥97% or ≥98% | |

| Storage | Store at room temperature in an inert atmosphere | |

| Solubility | Moderately soluble in polar solvents like water, methanol, and ethanol; generally insoluble in nonpolar solvents like hexane or toluene. | [5] |

| pKa (Piperidinium ion) | ~11.1 (unsubstituted) | [8] |

Note on pKa: The pKa of the parent piperidinium ion is approximately 11.1.[8] The electron-withdrawing effect of the bromine atom at the 4-position is expected to slightly decrease the basicity of the nitrogen atom, resulting in a slightly lower pKa for the 4-bromopiperidinium ion.

Synthesis and Characterization

The synthesis of this compound is typically achieved from readily available precursors. While various methods exist, a common and reliable laboratory-scale synthesis involves the bromination of 4-hydroxypiperidine.

Synthesis from 4-Hydroxypiperidine

The conversion of a hydroxyl group to a bromide is a standard transformation in organic synthesis. For this substrate, reaction with concentrated aqueous hydrobromic acid (HBr) is an effective method.

Causality of Experimental Choice: Using aqueous HBr is a robust and direct method. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). The bromide ion, present in high concentration, can then act as a nucleophile in an S(_N)2 or S(_N)1-type reaction at the carbon center to displace water. The hydrobromide salt of the product precipitates or is crystallized from the reaction mixture. A patent describes a related process where an N-substituted tetrahydropyridine is reacted with anhydrous HBr in acetic acid to form the bromopiperidine intermediate, which is subsequently hydrolyzed.[9]

Experimental Protocol: Synthesis via Hydrobromic Acid

-

Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydroxypiperidine (1.0 eq) in 48% aqueous hydrobromic acid (approx. 3.0-4.0 eq).

-

Step 2: Heating Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Step 3: Isolation and Purification Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. Dry the product under vacuum to yield this compound as a crystalline solid.

Caption: Workflow for the synthesis of 4-Bromopiperidine HBr.

Spectroscopic Characterization

Structural confirmation is paramount and is achieved through standard spectroscopic methods. While spectra are available across various supplier and database sites like PubChem, representative data is provided below for interpretative guidance.[2][10]

-

¹H NMR (Proton NMR): The spectrum is characterized by multiplets for the piperidine ring protons. The proton at C4 (methine proton, -CHBr) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent bromine atom. The protons on carbons adjacent to the nitrogen (C2 and C6) will also be downfield.

-

¹³C NMR (Carbon NMR): The carbon atom attached to the bromine (C4) will be significantly shifted downfield. The carbons adjacent to the nitrogen (C2 and C6) will also show characteristic shifts.

-

FT-IR (Infrared Spectroscopy): The spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions include the N-H stretch of the secondary ammonium salt (broad, ~2700-3000 cm⁻¹) and C-Br stretch (typically in the fingerprint region, < 700 cm⁻¹).[6]

| Spectroscopic Data | Characteristic Peaks / Resonances |

| ¹H NMR | Signals corresponding to the piperidine ring protons. The -CHBr proton is the most downfield. |

| ¹³C NMR | Signal for C4 (C-Br) appears at a characteristic downfield shift. Signals for C2/C6 are also distinct. |

| FT-IR (cm⁻¹) | ~2700-3000 (broad, N-H stretch), ~2900 (C-H stretch), <700 (C-Br stretch) |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two key reactive sites: the secondary amine and the C4-bromine. Direct reaction on the hydrobromide salt is often challenging; therefore, the first step in most synthetic sequences is N-protection, which also liberates the free base for subsequent reactions or allows for selective functionalization.

N-Protection: A Gateway to Functionality

The secondary amine is both a nucleophile and a base, which can interfere with reactions targeting the C-Br bond. Protecting the nitrogen with an electron-withdrawing group, such as tert-butyloxycarbonyl (Boc), is a common and highly effective strategy.

Causality of Experimental Choice: The Boc group is ideal because it is stable to a wide range of nucleophilic and basic conditions used in subsequent C-C and C-N bond-forming reactions. It is also easily removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Experimental Protocol: N-Boc Protection

This protocol describes the synthesis of tert-butyl 4-bromopiperidine-1-carboxylate.[11]

-

Step 1: Base Treatment Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the suspension to 0 °C. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.2 eq), dropwise to neutralize the hydrobromide and liberate the free amine.

-

Step 2: Boc Anhydride Addition To the same mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C.

-

Step 3: Reaction and Workup Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[11]

Sources

- 1. 1-N-Boc-4-bromopiperidine | 180695-79-8 | FB11171 [biosynth.com]

- 2. This compound | C5H11Br2N | CID 2734676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 4. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 5. US20040097523A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-溴哌啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]

- 10. This compound(54288-70-9) 1H NMR spectrum [chemicalbook.com]

- 11. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromopiperidine Hydrobromide

This guide provides a comprehensive technical overview of 4-Bromopiperidine hydrobromide, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, synthesis, reactivity, and analytical characterization, offering field-proven insights into its application.

Introduction: The Strategic Importance of the 4-Bromopiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a bromine atom at the 4-position, as in 4-Bromopiperidine, provides a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. The hydrobromide salt form enhances the compound's stability and ease of handling, making it a preferred reagent in many synthetic applications.[1][2] This guide will explore the fundamental chemical and physical properties that underpin the utility of this important synthetic intermediate.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] It is moderately soluble in polar solvents such as water and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Br₂N | [4] |

| Molecular Weight | 244.96 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 199-202 °C (lit.) | [5] |

| CAS Number | 54288-70-9 | [5] |

| Solubility | Soluble in water | [1] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound consists of a piperidine ring substituted with a bromine atom at the C4 position. The nitrogen atom is protonated and forms an ionic bond with a bromide anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

-

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure. The carbon atom attached to the bromine (C4) would be significantly shifted downfield. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded. The C3 and C5 carbons would appear at a more upfield chemical shift.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3000-2500 cm⁻¹ would be indicative of the N-H stretching vibration of the ammonium salt. C-H stretching vibrations of the methylene groups on the piperidine ring would appear around 2950-2850 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

X-ray Crystallography

A definitive understanding of the three-dimensional arrangement of atoms in the solid state is best achieved through single-crystal X-ray diffraction. However, a search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound.[9][10][11][12] The determination of its crystal structure would provide valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium proton and the bromide anion.

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, the general synthetic strategy involves the bromination of a suitable piperidine precursor followed by salt formation. One common approach is the bromination of 4-hydroxypiperidine using a brominating agent like phosphorus tribromide (PBr₃), followed by treatment with hydrobromic acid.

The primary utility of this compound lies in its reactivity as a synthetic intermediate. The bromine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution reactions.

A representative workflow for the utilization of this compound in a subsequent synthetic step is the N-alkylation to introduce a protecting group or a desired pharmacophore.

Caption: A generalized workflow for the N-alkylation of 4-Bromopiperidine.

Experimental Protocol: Synthesis of 1-Benzyl-4-bromopiperidine

This protocol demonstrates a typical application of this compound in N-alkylation.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[1]

Applications in Drug Development

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][4] Its incorporation into a molecule can significantly influence the compound's pharmacological properties.

Antipsychotic Agents

The 4-substituted piperidine moiety is a key structural feature in several antipsychotic drugs. For instance, the synthesis of Haloperidol, a butyrophenone antipsychotic, involves the coupling of a piperidine derivative with a side chain.[13][14][15] While not a direct precursor in all published syntheses, 4-bromopiperidine represents a versatile starting material for accessing the requisite 4-aryl-4-hydroxypiperidine core of Haloperidol and its analogs.

Caption: Retrosynthetic analysis highlighting the connection to 4-substituted piperidines.

Antineoplastic Agents

The piperidine scaffold is also found in various anticancer agents.[2] The ability to functionalize the 4-position of the piperidine ring allows for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. The piperidin-4-one, a close derivative and potential synthetic precursor from 4-bromopiperidine, is a pharmacophore in several reported anticancer compounds.[12]

Other Therapeutic Areas

The versatility of the 4-bromopiperidine synthon extends to other therapeutic areas, including the development of antifungal agents.[16] Its use allows for the systematic modification of lead compounds to enhance their efficacy and pharmacokinetic profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[13][18]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is hygroscopic and should be protected from moisture.

-

Spills: In case of a spill, contain the material and clean up using appropriate absorbent materials. Avoid generating dust.[13][18]

Conclusion

This compound is a fundamentally important and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the strategic placement of the bromine atom on the robust piperidine scaffold, provides a reliable platform for the construction of complex molecular architectures. While a publicly available, detailed experimental protocol for its synthesis and a definitive solid-state structure via X-ray crystallography remain elusive, its utility is unequivocally demonstrated through its widespread application in the synthesis of a diverse range of bioactive compounds, most notably in the development of pharmaceuticals. A thorough understanding of its properties, reactivity, and handling is essential for any researcher or scientist working in the field of drug discovery and development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-bromopiperidine.

- Google Patents. (n.d.). Synthesis of haloperidol. (CA1129424A).

- Chem-Impex. (n.d.). This compound.

- PubMed. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Bulletin of the Korean Chemical Society, 26(9), 1471-1472.

- Chemistry Stack Exchange. (2017, July 19). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one.

- PubMed. (2011).

- Fisher Scientific. (n.d.). MSDS of this compound.

- The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone.

- The University of Manchester. (n.d.). CCDC 913284: Experimental Crystal Structure Determination.

- Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination.

- Yonsei University. (2005, September 30). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist.

- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Retrieved from a publicly available research article.

- ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F.

- CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.

- ResearchGate. (2025, August 6). Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....

- YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.

- MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

Sources

- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 2. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-溴哌啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Research Portal [iro.uiowa.edu]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-溴哌啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-Bromopiperidine Hydrobromide

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopiperidine Hydrobromide

This compound is a halogenated piperidine derivative that serves as a high-value intermediate in the synthesis of complex molecular architectures.[1] At room temperature, it presents as a white to off-white crystalline solid which is hygroscopic and moderately soluble in polar solvents like water and methanol.[2] Its structure, featuring a piperidine ring with a bromine atom at the 4-position, makes it a versatile building block, particularly in the pharmaceutical and agrochemical industries.[1][2] The piperidine scaffold is a common motif in many bioactive molecules, and the bromo-substituent provides a reactive handle for introducing further molecular complexity through various coupling reactions. Consequently, this compound is a key starting material in the development of therapeutic agents, especially in neuropharmacology and oncology, as well as in the creation of advanced agrochemicals and specialty polymers.[1] This guide provides a comprehensive overview of a representative synthesis, detailed characterization, and critical quality control measures for this compound, tailored for professionals in chemical research and drug development.

Synthesis: A Mechanistic and Practical Approach

The industrial synthesis of this compound is a multi-step process designed for high regioselectivity and purity.[2] A common and effective laboratory-scale approach involves the bromination of 4-hydroxypiperidine followed by conversion to the hydrobromide salt. This method is favored for its control over the position of bromination.

Guiding Principles and Reaction Mechanism

The synthesis can be logically divided into two primary stages:

-

Nucleophilic Substitution: 4-Hydroxypiperidine is treated with hydrobromic acid (HBr). The acidic conditions protonate the hydroxyl group, transforming it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form 4-bromopiperidine.

-

Salt Formation: The resulting 4-bromopiperidine free base is then treated with an additional equivalent of HBr. The lone pair of electrons on the piperidine nitrogen atom acts as a base, accepting a proton from HBr. This acid-base reaction forms the stable, crystalline this compound salt, which is easier to handle, purify, and store than the volatile free base.[2]

Experimental Protocol: A Self-Validating Workflow

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Hydroxypiperidine | ≥98% | Sigma-Aldrich |

| Hydrobromic Acid (48% aq.) | Reagent Grade | Thermo Fisher Scientific |

| Diethyl Ether | Anhydrous | VWR |

| Sodium Bicarbonate | Reagent Grade | Millipore |

| Anhydrous Magnesium Sulfate | Reagent Grade | Millipore |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and hotplate | - | - |

| Separatory funnel (250 mL) | - | - |

| Büchner funnel and filter flask | - | - |

Step-by-Step Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with 4-hydroxypiperidine (10.1 g, 0.1 mol). To this, slowly add 48% aqueous hydrobromic acid (45.2 mL, 0.4 mol) in portions while stirring in an ice bath to control the initial exotherm.

-

Reaction: Heat the mixture to reflux (approximately 120-125°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Neutralization): Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: CO₂ evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Isolation of Free Base: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-bromopiperidine as an oil.

-

Hydrobromide Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. Cool the solution in an ice bath and add 48% HBr dropwise with stirring until precipitation is complete.

-

Purification: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to yield pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control: A Multi-Technique Verification

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value / Description | Source(s) |

| CAS Number | 54288-70-9 | [1][2][3] |

| Molecular Formula | C₅H₁₁Br₂N (or C₅H₁₀BrN·HBr) | [2][3] |

| Molecular Weight | 244.96 g/mol | [1][4] |

| Appearance | White to off-white/beige crystalline powder | [1][2] |

| Melting Point | 190 - 202 °C (range varies slightly by source) | [1][5][6] |

| Solubility | Moderately soluble in water, methanol, ethanol | |

| Storage | Room temperature, under an inert atmosphere | [2][6] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Proton NMR is a powerful tool for confirming the piperidine ring structure. The spectrum, typically run in a solvent like D₂O or DMSO-d₆, will show characteristic signals for the protons on the ring. The proton at the C4 position (attached to the bromine) will appear as a multiplet. The protons at the C2/C6 and C3/C5 positions will appear as complex, overlapping multiplets. The N-H protons will also be visible, often as a broad signal. Spectral data is available for reference on databases like PubChem.[4][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key expected absorptions include:

-

~2700-3000 cm⁻¹: Broad peak characteristic of the ammonium (N-H) stretch in the hydrobromide salt.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the methylene groups in the piperidine ring.

-

~500-700 cm⁻¹: C-Br stretching vibration. Product specifications from suppliers confirm that an authentic sample's IR spectrum should conform to a reference standard.[5][8] Reference spectra are available from sources like the Bio-Rad/TCI collection on PubChem.[4]

-

-

Mass Spectrometry (MS): MS provides information about the mass of the molecule. For 4-bromopiperidine (the free base), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio.

Purity Assessment

-

Argentometric Titration: This is a classic and reliable method for determining the purity of halide salts. The hydrobromide sample is titrated with a standardized solution of silver nitrate (AgNO₃). The bromide ions react with silver ions to form a silver bromide (AgBr) precipitate. The endpoint is detected, and the purity is calculated based on the amount of titrant used. Purity is typically expected to be ≥98%.[1][5][8]

-

Melting Point: A sharp melting point within the expected range is a strong indicator of high purity.[5]

Quality Control Workflow Visualization

The diagram below outlines the logical flow for the characterization and quality control of the final product.

Caption: Quality control workflow for this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with care.[2]

-

Hazards: It is known to cause serious eye irritation.[4][9][10] It may also cause skin and respiratory irritation.[11]

-

Handling: Use appropriate PPE, including safety goggles, gloves, and a lab coat. Handle only in a well-ventilated area or fume hood. Avoid breathing dust.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It should be kept at room temperature in a dry, cool place.[2][3][10]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its successful preparation relies on a controlled, regioselective bromination and subsequent conversion to a stable salt. The integrity of the final product is guaranteed by a multi-faceted characterization strategy, combining spectroscopic methods to confirm identity and analytical techniques to quantify purity. By understanding the causality behind the synthetic choices and the principles of the analytical methods, researchers can confidently produce and utilize this critical intermediate for applications in drug discovery, materials science, and beyond.

References

- This compound | C5H11Br2N | CID 2734676. PubChem. [Link]

- This compound. chem-contract. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C5H11Br2N | CID 2734676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound | 54288-70-9 [amp.chemicalbook.com]

- 7. This compound(54288-70-9) 1H NMR [m.chemicalbook.com]

- 8. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. capotchem.cn [capotchem.cn]

- 10. This compound | 54288-70-9 | TCI AMERICA [tcichemicals.com]

- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Bromopiperidine Hydrobromide

Introduction: The Pivotal Role of 4-Bromopiperidine Hydrobromide in Synthesis and the Imperative of Solubility Data

This compound stands as a critical building block in the landscape of modern medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of bioactive molecules, and the strategic placement of a bromine atom at the 4-position provides a versatile handle for a wide array of synthetic transformations. This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacology and oncology, where it contributes to the development of compounds with enhanced efficacy and selectivity.[1] The hydrobromide salt form is frequently employed to improve the handling and stability of the parent amine.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective and efficient utilization. Among these properties, solubility is arguably one of the most critical. Solubility dictates the choice of reaction conditions, influences purification strategies, and is a determining factor in the formulation of active pharmaceutical ingredients (APIs). Inadequate or misunderstood solubility can lead to failed experiments, low yields, and significant delays in the drug development pipeline.

This technical guide provides an in-depth exploration of the solubility of this compound. It moves beyond qualitative descriptors to provide a framework for the quantitative assessment of this crucial parameter. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for its determination, and offer insights into the interpretation of solubility data in the context of pharmaceutical research.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential before embarking on solubility studies. These properties not only influence its solubility but also dictate its handling, storage, and safety considerations.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁Br₂N | [2][3][4] |

| Molecular Weight | 244.96 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 190 - 202 °C | [1][5] |

| Storage | Inert atmosphere, Room Temperature | [2] |

| Safety | Causes serious eye irritation.[6][7] | [6][7] |

Theoretical Framework: Understanding the Solubility of an Amine Salt

The solubility of this compound is governed by its chemical structure—a piperidine ring substituted with a bromine atom and protonated by hydrobromic acid to form a salt. As an amine salt, its solubility characteristics are dictated by several key factors:

-

Polarity and Hydrogen Bonding : The hydrobromide salt structure introduces ionic character to the molecule. The protonated nitrogen and the bromide counter-ion can readily interact with polar solvent molecules. In aqueous media, the N-H group can act as a hydrogen bond donor, and the nitrogen and bromide ions can act as hydrogen bond acceptors, leading to strong interactions with water molecules and promoting solubility.[8][9]

-

Solvent Choice : Due to its ionic and polar nature, this compound is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol.[2] Conversely, it is anticipated to have very low solubility in nonpolar, aprotic solvents such as hexane or toluene, which cannot effectively solvate the charged species.[2]

-

pH-Dependent Solubility : As the salt of a weak base (piperidine), the solubility of this compound in aqueous solutions will be pH-dependent. In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble form. As the pH becomes more basic, the equilibrium will shift towards the unprotonated, free base form (4-bromopiperidine), which is less polar and therefore expected to be less soluble in water.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery and development, it is crucial to differentiate between two types of solubility measurements: thermodynamic and kinetic.[10][11]

-

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[12] This is a true measure of a compound's intrinsic solubility and is typically determined using methods like the shake-flask technique, which allows sufficient time for the system to reach equilibrium.[11]

-

Kinetic Solubility , on the other hand, is a measure of the concentration of a compound at which it precipitates out of a solution under a specific set of experimental conditions.[12] This measurement is often performed in high-throughput screening settings where a compound is first dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[13] The resulting solubility value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[10][11] While not a true equilibrium value, kinetic solubility is a valuable parameter for quickly assessing the suitability of compounds in early-stage drug discovery.[12]

Caption: Relationship between Thermodynamic and Kinetic Solubility.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for the experimental determination of both the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating and are grounded in established methodologies.[14][15]

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[15] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached.

Causality Behind Experimental Choices:

-

Excess Solid: The use of an excess of the solid compound is crucial to ensure that the solution becomes saturated and remains in equilibrium with the undissolved solid throughout the experiment.

-

Prolonged Agitation: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process and ensuring the system reaches equilibrium.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is essential for reproducible results.

-

Phase Separation: Complete separation of the saturated solution from the undissolved solid is critical to prevent artificially high concentration measurements. This is typically achieved through filtration or centrifugation.

-

Validated Analytical Method: An accurate and precise analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for the quantification of the dissolved compound in the saturated solution.

Apparatus and Reagents:

-

This compound (purity ≥ 98%)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, dichloromethane)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Syringes

-

Autosampler vials

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of scintillation vials. The exact amount should be recorded.

-

Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 2-5 mL) to each vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-200 rpm).

-

Allow the samples to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate, but preliminary experiments may be needed to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same temperature.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution directly into a clean, pre-weighed autosampler vial. This step removes any remaining solid particles.

-

-

Sample Analysis:

-

Accurately weigh the filtered, saturated solution.

-

Dilute the saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Report the mean solubility and standard deviation for the replicate samples.

-

Specify the solvent, temperature, and equilibration time in the final report.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Determination of Kinetic Solubility

Kinetic solubility assays are designed for speed and are well-suited for screening large numbers of compounds in early drug discovery.[13] This protocol describes a common method where the compound is first dissolved in DMSO and then diluted into an aqueous buffer.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: DMSO is a powerful organic solvent that can dissolve a wide range of compounds, making it an ideal starting point for creating concentrated stock solutions.

-

Dilution into Aqueous Buffer: The rapid dilution of the DMSO stock into an aqueous buffer creates a supersaturated solution, from which the compound may precipitate. The point of precipitation is the kinetic solubility.

-

Nephelometry or UV Spectroscopy: These are rapid analytical techniques suitable for high-throughput formats. Nephelometry measures light scattering from precipitated particles, while UV spectroscopy can measure the concentration of the compound remaining in solution after filtration.[13]

Apparatus and Reagents:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handling system (optional, but recommended for high throughput)

-

Plate shaker

-

Nephelometer or a UV-Vis plate reader

-

Solubility filter plates (for the direct UV method)

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

Using a pipette or liquid handler, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and shake it at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

-

-

Measurement (Nephelometry):

-

Place the plate directly into a nephelometer and measure the light scattering in each well. An increase in light scattering compared to a control well indicates precipitation.

-

-

Measurement (Direct UV Method):

-

If using the direct UV method, stack the assay plate on top of a 96-well solubility filter plate.

-

Separate the dissolved compound from the precipitate by filtration (e.g., by vacuum or centrifugation).

-

Measure the UV absorbance of the filtrate in a UV-transparent 96-well plate.

-

-

Data Analysis:

-

For nephelometry, the kinetic solubility is often reported as the concentration at which a significant increase in light scattering is observed.

-

For the direct UV method, the concentration of the dissolved compound in the filtrate is determined by comparing its UV absorbance to a standard curve. This concentration is the kinetic solubility.

-

Conclusion: Synthesizing Data for Informed Decisions

The solubility of this compound is a fundamental parameter that underpins its successful application in research and drug development. While specific quantitative solubility data may not be readily available in the public domain, a thorough understanding of its properties as an amine salt allows for a strong prediction of its behavior: high solubility in polar solvents and lower solubility in nonpolar media.

This guide has provided a robust framework for the experimental determination of both thermodynamic and kinetic solubility. By implementing these detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in their synthetic and formulation efforts. The choice between determining thermodynamic or kinetic solubility will depend on the stage of the research; kinetic assays are invaluable for rapid screening in early discovery, while thermodynamic solubility provides the precise, equilibrium data required for later-stage development and formulation. Ultimately, a comprehensive understanding and a rigorous experimental approach to solubility are indispensable for leveraging the full potential of this compound as a key synthetic intermediate.

References

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Chemistry Stack Exchange. (2016).

- MSDS of this compound. (2012). [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

- PubChem. This compound. [Link]

- Lund University Publications.

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.

- MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

- ResearchGate. (2019).

- World Health Organization. (2018).

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- Chemistry LibreTexts. (2020). 20.

- Reddit. (2019). Why do longer amines have less solubility than shorter amines? [Link]

- Quora. (2018). How does branching increase the solubility in amines? [Link]

- Google Patents. (2021). Synthetic method of 1- (4-bromophenyl) piperidine.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CAS 14066-85-4: Piperidine, hydrobromide (1:1) [cymitquimica.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ピペリジン、ReagentPlus 、99 C5H11N [sigmaaldrich.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromopiperidine Hydrobromide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-bromopiperidine hydrobromide (C₅H₁₀BrN · HBr), a key intermediate in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

Introduction: The Significance of this compound

This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting neurological disorders and in the development of anti-cancer drugs.[1] Its piperidine core is a prevalent scaffold in many pharmaceuticals, and the bromo-functionality allows for diverse synthetic modifications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide establishes a reliable spectroscopic benchmark for this compound.

The structure of this compound, presented as the piperidinium salt, is fundamental to understanding its spectral features. The protonation of the nitrogen atom significantly influences the chemical environment of the neighboring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methine proton at the C4 position, and the axial and equatorial protons on the carbons adjacent to the nitrogen (C2/C6) and the bromine (C3/C5). The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent α-protons.

Interpreted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | Broad Singlet | 2H | N-H₂⁺ | The acidic protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupole broadening and exchange. |

| ~4.6 | Multiplet | 1H | H-4 | The proton attached to the carbon bearing the bromine atom is the most downfield of the ring protons due to the electronegativity of bromine. |

| ~3.4 | Multiplet | 2H | H-2eq, H-6eq | The equatorial protons on the carbons adjacent to the protonated nitrogen are deshielded. |

| ~3.1 | Multiplet | 2H | H-2ax, H-6ax | The axial protons alpha to the nitrogen are also deshielded. |

| ~2.4 | Multiplet | 2H | H-3eq, H-5eq | The equatorial protons adjacent to the C-Br carbon. |

| ~2.2 | Multiplet | 2H | H-3ax, H-5ax | The axial protons adjacent to the C-Br carbon. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The use of deuterated water (D₂O) as a solvent will cause the N-H₂⁺ signal to disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display three distinct signals, corresponding to the three unique carbon environments in the molecule (C4, C2/C6, and C3/C5).

Interpreted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~49 | C4 | The carbon directly attached to the electronegative bromine atom is the most deshielded of the ring carbons. |

| ~43 | C2, C6 | The carbons adjacent to the protonated nitrogen atom are also significantly deshielded. |

| ~33 | C3, C5 | The carbons beta to both the nitrogen and the bromine are the most upfield. |

Note: These are approximate chemical shifts. The actual values can be influenced by the solvent.[2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the N-H bonds of the piperidinium ion and the C-H and C-Br bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2700 | Strong, Broad | N-H₂⁺ stretching of the secondary ammonium salt. |

| ~2900-2800 | Medium | C-H stretching of the methylene groups. |

| ~1600-1500 | Medium | N-H bending of the ammonium salt. |

| ~1450 | Medium | CH₂ scissoring. |

| ~600-500 | Medium-Strong | C-Br stretching. |

The broadness of the N-H stretching band is a hallmark of the hydrogen bonding present in the solid state of the hydrobromide salt.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, analysis would typically be performed on the free base, 4-bromopiperidine, generated in the ion source.

Expected Mass Spectrum Features:

The mass spectrum of 4-bromopiperidine will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of similar intensity will be observed at m/z 164 and 166, corresponding to [C₅H₁₀⁷⁹BrN]⁺ and [C₅H₁₀⁸¹BrN]⁺.

Proposed Fragmentation Pathway:

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.

Caption: Proposed EI-MS fragmentation of 4-bromopiperidine.

-

Loss of Bromine Radical: A significant fragmentation pathway is the loss of a bromine radical (Br•) from the molecular ion to give a fragment at m/z 83.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable iminium ion. For instance, the loss of a C₂H₄Br• radical would result in an ion at m/z 70.

-

Loss of HBr: Elimination of hydrogen bromide (HBr) from the molecular ion can also occur, leading to a fragment at m/z 70.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in an NMR tube. Deuterium oxide (D₂O) is often a good choice for hydrohalide salts due to their polarity.[7]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The solvent peak is used as the internal reference.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Referencing: The solvent peak is used as the internal reference.

-

Causality Behind Experimental Choices:

-

The choice of a polar deuterated solvent is crucial for dissolving the ionic hydrobromide salt.[7]

-

A higher number of scans for ¹³C NMR is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 7-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Causality Behind Experimental Choices:

-

The KBr matrix is used because it is transparent in the mid-infrared region and does not interfere with the sample's spectrum.

-

Grinding the sample with KBr ensures that the sample is evenly dispersed and reduces light scattering, leading to a higher quality spectrum.

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of 4-bromopiperidine and analyze its fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane. The hydrobromide salt will likely dissociate to the free base in the hot GC injection port.

-

The concentration should be approximately 1 mg/mL.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

-

Mass Spectrometer: An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Causality Behind Experimental Choices:

-

GC-MS with EI is a standard method for the analysis of volatile and semi-volatile small organic molecules.[8]

-

The 70 eV ionization energy is a standard condition that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable dataset for the identification and characterization of this compound. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, coupled with validated experimental protocols, serves as an essential resource for scientists and researchers in the pharmaceutical and chemical industries. Adherence to these analytical methodologies will ensure the quality and integrity of this critical synthetic intermediate.

References

- BenchChem. (2025).

- de Lima, D. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1266.

- Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734676, this compound. PubChem.

- Organomation. (n.d.).

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 744-754.

- Chegg. (2014). Solved: Mass spectral analysis of 1-(tert-butyl)piperidine.

- Kovács, B., et al. (2019).

- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society, 87(13), 2926-2932.

- Wikipedia. (2023).

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Chem-Impex. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 160871068. PubChem.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ChemicalBook. (n.d.). This compound(54288-70-9) 1H NMR spectrum.

- University of Colorado Boulder. (n.d.). IR handout.pdf.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.

- Sigma-Aldrich. (n.d.). 4-Bromopiperidine 98% 54288-70-9.

- ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.

- SpectraBase. (n.d.). piperidine, hydrobromide - Optional[1H NMR] - Spectrum.

- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- LibreTexts. (2023).

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- Spectroscopy Online. (2010).

- Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- ARMAR Isotopes. (n.d.). NMR Solvents.

- Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds.

- Scribd. (n.d.). IR Analysis: Characteristic Infrared Absorption Frequencies Bond Compound Type Frequency Range, CM | PDF.

- Manchester Organics. (n.d.). This compound | 54288-70-9.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Sigma-Aldrich. (n.d.). 4-Bromopiperidine 98% 54288-70-9.

- InstaNANO. (2026).

- PubMed. (2009).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. organomation.com [organomation.com]

The Versatile Virtuoso: A Technical Guide to 4-Bromopiperidine Hydrobromide in Synthetic Chemistry

In the intricate tapestry of modern organic synthesis, certain building blocks distinguish themselves through their versatility and profound impact on the construction of complex molecular architectures. 4-Bromopiperidine hydrobromide is one such cornerstone, a seemingly simple heterocyclic halide that unlocks a vast and diverse chemical space. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core utility of this reagent, moving beyond mere procedural descriptions to elucidate the strategic and mechanistic considerations that underpin its application. Herein, we explore the reactivity, key transformations, and strategic deployment of this compound in the synthesis of high-value compounds, with a particular focus on its role in medicinal chemistry.

Understanding the Core Reagent: Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid, typically supplied as its hydrobromide salt to enhance stability and ease of handling.[1][2] The presence of the hydrobromide salt necessitates neutralization or the use of excess base in many reactions to liberate the free secondary amine for subsequent functionalization.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀BrN·HBr | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Melting Point | 190-194 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents. | General Knowledge |

| CAS Number | 54288-70-9 | [1] |

Safety and Handling: this compound is classified as an irritant, causing serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[5]

The Crucial First Step: N-Protection

The secondary amine of 4-bromopiperidine is a reactive site that can compete in many desired transformations at the C-4 position. Therefore, protection of the nitrogen atom is a critical initial step in most synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]

Experimental Protocol: Synthesis of tert-butyl 4-bromopiperidine-1-carboxylate (N-Boc-4-bromopiperidine)

This protocol is a reliable method for the N-Boc protection of this compound.[7][8]

Reagents and Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the suspension. Stir the mixture for 30 minutes at 0 °C. The DIPEA acts as a non-nucleophilic base to neutralize the hydrobromide salt and the HBr generated during the reaction.

-

To the reaction mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x volume) and brine (1 x volume).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromopiperidine-1-carboxylate as a yellow oil. The product is often of sufficient purity for use in subsequent steps without further purification.

Core Transformations: Unleashing the Synthetic Potential

With the nitrogen atom protected, the C-Br bond at the 4-position becomes the primary site for a plethora of synthetic transformations. This section details key reactions that highlight the utility of N-Boc-4-bromopiperidine as a versatile building block.

N-Alkylation and N-Arylation: Expanding the Piperidine Scaffold

Direct functionalization of the piperidine nitrogen is a fundamental strategy for introducing molecular diversity.

N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base.[9] The choice of base is critical to neutralize the hydrobromide salt and the acid generated during the reaction.

Conceptual Workflow: N-Alkylation

Caption: General workflow for N-alkylation.

A common and practical example is N-benzylation, which introduces a benzyl group that can serve as a protecting group or as a key pharmacophore element.[1]

Experimental Protocol: Synthesis of 1-Benzyl-4-bromopiperidine

Reagents and Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of N-Boc-4-bromopiperidine is realized in palladium-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the piperidine ring and various aryl or heteroaryl moieties.[10][11] This reaction is of paramount importance in drug discovery for the synthesis of biaryl structures.

Causality in Experimental Design: The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base. For electron-rich or sterically hindered coupling partners, more sophisticated ligands such as those from the Buchwald or Fu laboratories may be required to achieve high yields.[12] The base plays a crucial role in the transmetalation step, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13]

Conceptual Workflow: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromopiperidine

Reagents and Materials:

-

N-Boc-4-bromopiperidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add N-Boc-4-bromopiperidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl piperidines.[14][15] This reaction has largely superseded classical methods for C-N bond formation due to its broad substrate scope and milder reaction conditions.[16]